molecular formula C10H9N5 B13880586 5-(1H-imidazol-5-yl)-1H-indazol-3-amine

5-(1H-imidazol-5-yl)-1H-indazol-3-amine

Cat. No.: B13880586
M. Wt: 199.21 g/mol
InChI Key: AAWDCFDAOCEJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-Imidazol-5-yl)-1H-indazol-3-amine is a sophisticated bifunctional heterocyclic compound of significant interest in medicinal chemistry and oncology research. This molecule incorporates two key nitrogen-containing pharmacophores: an indazole core and a 1H-imidazole ring, a combination known to contribute to potent biological activity. The indazole scaffold is a privileged structure in drug discovery, present in several FDA-approved oncology therapeutics such as the multi-kinase inhibitors pazopanib and axitinib . These drugs often exert their effects by targeting critical signaling pathways, including PI3K/AKT/mTOR, which is aberrantly activated in many human cancers and plays a crucial role in cell survival, proliferation, and apoptosis . The specific substitution pattern of this compound is highly relevant for its research value. The 3-amino group on the indazole ring is a common synthetic handle for constructing diverse molecular libraries, while the 5-(1H-imidazol-5-yl) substituent can be instrumental in coordinating with biological targets or enhancing solubility. Research into analogous compounds demonstrates that such hybrid molecules are frequently designed as targeted protein kinase inhibitors . The imidazole ring, in particular, is a well-known component in numerous kinase inhibition concepts and is considered a privileged structure for anticancer drug development . Furthermore, molecular docking studies of structurally related indazole derivatives have shown promising binding affinities against enzymes like topoisomerase-II DNA gyrase, suggesting potential applications in antibacterial research . Researchers value this compound as a key intermediate for the synthesis and evaluation of novel therapeutic agents aimed at a range of diseases, with a particular focus on mediating or inhibiting abnormal cell proliferation . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)-1H-indazol-3-amine

InChI

InChI=1S/C10H9N5/c11-10-7-3-6(9-4-12-5-13-9)1-2-8(7)14-15-10/h1-5H,(H,12,13)(H3,11,14,15)

InChI Key

AAWDCFDAOCEJNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CN=CN3)C(=NN2)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Indazole Derivatives

The synthesis of 1H-indazole derivatives, which form the core of the target molecule, is well-documented. Common approaches include:

These methods provide a foundation for the synthesis of substituted indazoles, including those bearing amino groups at position 3.

Specific Preparation of 5-(1H-imidazol-5-yl)-1H-indazol-3-amine

Direct literature specifically describing the synthesis of 5-(1H-imidazol-5-yl)-1H-indazol-3-amine is limited; however, its preparation can be logically inferred and adapted from related synthetic routes involving:

A plausible synthetic route based on the literature and common heterocyclic chemistry principles is as follows:

Step 1: Synthesis of 3-amino-1H-indazole
  • Starting from appropriately substituted hydrazones or o-haloaryl hydrazones, the indazole ring is formed using Pd or Cu catalysis as described above.

  • Amino substitution at position 3 can be introduced by using amino-substituted precursors or by post-cyclization functional group transformations.

Step 2: Introduction of the 1H-imidazol-5-yl group at position 5
  • The 5-position of the indazole ring can be functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination with imidazole derivatives, or via nucleophilic aromatic substitution if suitable leaving groups are present.

  • Alternatively, condensation reactions between 5-formyl or 5-halogenated indazole derivatives and imidazole-containing nucleophiles can be employed.

Relevant Process Patent Insights

A patent describing the preparation of related indazole derivatives with amino substituents and heteroaryl groups provides useful process details:

  • The process involves the preparation of tert-butyl protected indazole intermediates, followed by amination and substitution reactions under controlled temperatures (25-100°C).

  • Purification steps include solvent slurrying with methanol/dichloromethane mixtures and crystallization to achieve high purity (>96% by HPLC).

  • Reaction yields reported for similar indazole derivatives range from 70% to over 90%, indicating efficient synthetic protocols.

While the patent focuses on related compounds, the methodologies are adaptable for synthesizing 5-(1H-imidazol-5-yl)-1H-indazol-3-amine.

Summary Table of Preparation Methods

Step Method/Reaction Type Conditions Yield (%) Notes
Indazole ring formation Pd-catalyzed C-H amination of aminohydrazones Pd catalyst, ligand-free, moderate temp 60-80 Metal-catalyzed, ligand-free methods reported
Amino substitution at C-3 Starting from amino-substituted precursors or post-functionalization Various - Amino group introduction strategies vary
Imidazol-5-yl introduction at C-5 Pd-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) or nucleophilic substitution 25-100°C, solvents like acetonitrile 70-90 Requires suitable leaving groups or coupling partners
Purification Slurrying, crystallization Methanol/DCM mixtures, controlled temp - Achieves >96% purity by HPLC

Research Findings and Considerations

  • The synthetic routes for indazole derivatives are well-established and versatile, allowing for functionalization at multiple positions.

  • Coordination chemistry of nitrogen atoms in the indazole and imidazole rings can affect catalyst activity and reaction outcomes, as noted in rhodium-catalyzed reactions.

  • Steric and electronic factors must be considered when selecting reaction conditions, especially for the introduction of the imidazol-5-yl substituent.

  • Purification techniques such as solvent slurrying and crystallization are critical to obtaining high-purity final products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-5-yl)-1H-indazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the imidazole or indazole rings .

Scientific Research Applications

5-(1H-imidazol-5-yl)-1H-indazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-5-yl)-1H-indazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its effects. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Key Observations:

The trifluoromethyl group (5-(CF₃)-derivative) introduces strong electron-withdrawing effects, which may enhance metabolic stability but also increase toxicity risks . The 1,3-dioxane ring (5-(1,3-dioxan-2-yl)-derivative) likely improves solubility due to oxygen atoms but may reduce membrane permeability due to increased polarity .

Synthetic Flexibility :

  • Suzuki coupling is a common strategy for introducing aryl/heteroaryl groups at the 5-position, as demonstrated in the synthesis of 5-(4-pyridinyl)-1H-indazol-3-amine .
  • The amine group at the 3-position allows for further derivatization (e.g., amide formation), enabling optimization of pharmacokinetic or target-binding properties .

Safety and Toxicity: The trifluoromethyl derivative exhibits significant acute toxicity (oral, dermal, and inhalation hazards), necessitating careful handling . No toxicity data are provided for the imidazole or dioxane analogs, though their structural features suggest lower inherent risks compared to the CF₃-substituted compound.

Biological Activity

5-(1H-imidazol-5-yl)-1H-indazol-3-amine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 5-(1H-imidazol-5-yl)-1H-indazol-3-amine features a unique structure that combines an indazole and imidazole moiety, which may contribute to its biological properties. The structural formula can be represented as follows:

C9H8N4\text{C}_9\text{H}_8\text{N}_4

Antitumor Activity

Recent studies have explored the antitumor activity of 5-(1H-imidazol-5-yl)-1H-indazol-3-amine derivatives against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies, indicating the concentration required to inhibit 50% of cell growth:

Compound Cell Line IC50 (µM) Reference
6oK5625.15
6oHEK-29333.2
88Various0.4 - 2.9
82aKMS-12 BM0.64

Case Study: Compound 6o

In a study by Wang et al., compound 6o demonstrated significant antiproliferative effects against the K562 cell line, with an IC50 value of 5.15 µM, indicating strong potential as an anticancer agent. Additionally, this compound showed selectivity for normal cells (HEK-293) with a higher IC50 value of 33.2 µM, suggesting lower toxicity to normal tissues compared to cancerous cells .

The biological activity of 5-(1H-imidazol-5-yl)-1H-indazol-3-amine is believed to involve several mechanisms:

  • Apoptosis Induction : Studies indicate that this compound can trigger apoptosis in cancer cells by modulating pathways involving Bcl2 family proteins and the p53/MDM2 pathway .
  • Enzyme Inhibition : Certain derivatives have shown inhibitory effects on specific kinases such as FGFR1 and FLT3, which are crucial in cancer cell signaling pathways. For instance, a derivative exhibited an IC50 value of 15 nM against FGFR1 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the indazole scaffold can significantly impact the biological activity of these compounds. For example, introducing various substituents at specific positions on the indazole ring has been linked to enhanced potency against different cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.